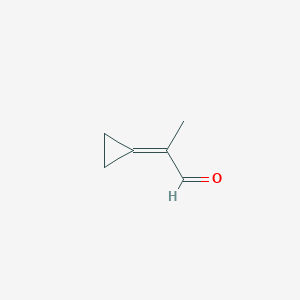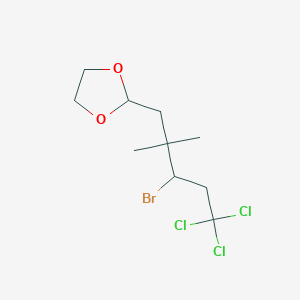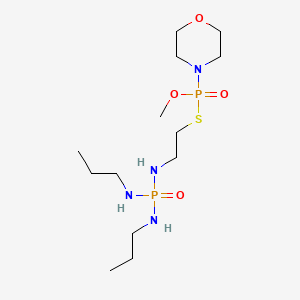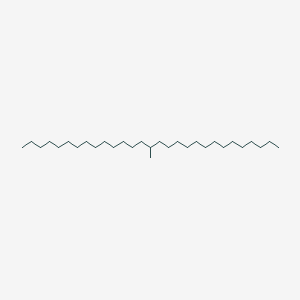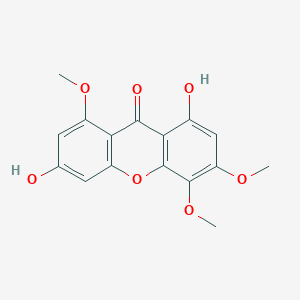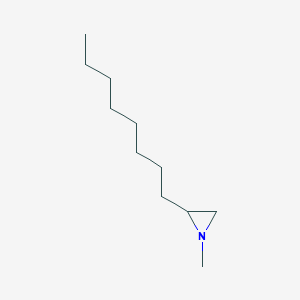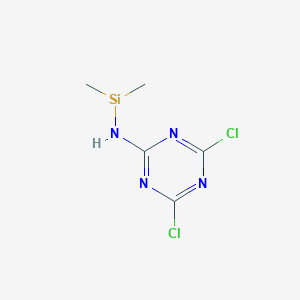
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate is a chemical compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Métodos De Preparación
The synthesis of 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate typically involves a multi-step process The initial step often includes the alkylation of pyridine with butyl, diethyl, and propyl groups under controlled conditionsIndustrial production methods may involve the use of microwave or ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound’s unique properties make it suitable for use in biomolecular studies, including protein folding and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence various molecular pathways, including those involved in catalysis and molecular recognition .
Comparación Con Compuestos Similares
When compared to other similar compounds, such as 1-butyl-3-methylimidazolium chloride or 1-hexyl-2-methylpyrazolium iodide, 1-Butyl-3,5-diethyl-2-propylpyridin-1-ium acetate stands out due to its unique combination of butyl, diethyl, and propyl groups. This structural uniqueness imparts distinct physicochemical properties, making it more suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-2-methylpyrazolium iodide
- 1-n-Butyl-3-methylimidazolium hexafluorophosphate
Propiedades
Número CAS |
63789-07-1 |
|---|---|
Fórmula molecular |
C18H31NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-butyl-3,5-diethyl-2-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C16H28N.C2H4O2/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2;1-2(3)4/h12-13H,5-11H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
TWABJUMKLIZKKO-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=CC(=CC(=C1CCC)CC)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



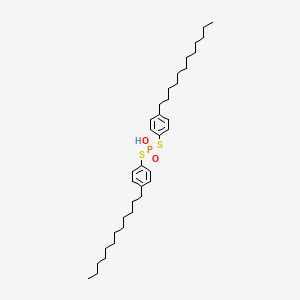
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
